molecular formula C17H21ClN4O2S B3017290 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1396712-41-6

1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B3017290
CAS No.: 1396712-41-6
M. Wt: 380.89
InChI Key: QVYPLYFROPHVJV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a methanesulfonamide group linked to a 1-(2-chlorophenyl)piperidine scaffold, a motif present in compounds that modulate various central nervous system (CNS) targets. The piperazine and pyrazine rings are common pharmacophores found in ligands for G-protein coupled receptors (GPCRs) and other enzymes. Researchers are exploring this compound and its analogs primarily in the context of designing and synthesizing novel bioactive molecules. Potential research applications include, but are not limited to, investigating its activity as a potential cannabinoid receptor modulator, given that structurally related 1,3-diarylpyrazole and piperidine derivatives are well-documented as potent CB1 receptor antagonists . The presence of the sulfonamide group also makes it a candidate for probing enzymes like carbonic anhydrases, as sulfonamides are known inhibitors of this enzyme family . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c18-16-4-2-1-3-15(16)13-25(23,24)21-11-14-5-9-22(10-6-14)17-12-19-7-8-20-17/h1-4,7-8,12,14,21H,5-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYPLYFROPHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of pyrazinyl-substituted piperidine. This step often involves the reaction of pyrazine with piperidine under controlled conditions.

      Step 2: Introduction of the chlorophenyl group. This can be achieved through a substitution reaction where a chlorophenyl halide reacts with the pyrazinyl-substituted piperidine.

      Step 3: Formation of the methanesulfonamide moiety. This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonamide moiety.

      Reduction: Reduction reactions can occur at the chlorophenyl group or the pyrazinyl ring.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

      Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

  • Major Products Formed

    • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key aspects of the synthesis include:

  • Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
  • Reaction Conditions : Careful control of temperature, pressure, and the presence of catalysts is crucial for optimizing yield and purity during synthesis.

Interaction Studies

Preliminary studies suggest that 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide may interact with various biological targets, particularly enzymes involved in bacterial cell wall biosynthesis. This interaction could potentially lead to antibacterial activity, making it a candidate for drug development against resistant pathogens.

Neurological Implications

Similar compounds have been investigated for their effects on neurotransmitter pathways within the central nervous system. The structural components of this compound suggest potential interactions with receptors involved in neurological disorders. For instance, modifications in similar compounds have shown promise in treating conditions such as Alzheimer's disease and other cognitive deficits .

Potential Therapeutic Applications

The unique combination of functional groups in this compound may allow it to exhibit various therapeutic effects, including:

  • Antibacterial Activity : Potential inhibition of enzymes critical for bacterial growth.
  • Neurological Effects : Possible modulation of neurotransmitter receptors, indicating potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may target enzymes, receptors, or other proteins involved in biological processes.
    • It can act as an inhibitor or modulator of these targets.
  • Pathways Involved

    • The compound may influence signaling pathways, metabolic pathways, or gene expression.
    • Its effects can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substitutions : The pyrazine group in the target compound differentiates it from purine-based analogs (e.g., compounds) and furan-containing derivatives (e.g., ). Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites .
  • Chlorophenyl Placement: The 2-chlorophenyl group is shared with antimicrobial synergists like CDFII (), which combines a chlorophenyl-piperidine scaffold with indole moieties for MRSA inhibition.
  • Sulfonamide Linkers : Methanesulfonamide is a common feature in –15 compounds, contrasting with acetamide or propanamide groups in fentanyl analogs (). Sulfonamides generally improve metabolic stability and solubility compared to esters or amides .

Opioid Receptor Modulators

Fentanyl analogs (e.g., ) utilize a 4-piperidinyl core with phenylethyl substitutions, whereas the target compound’s pyrazine-piperidine scaffold lacks the phenylethyl group critical for μ-opioid receptor binding. This structural divergence suggests non-opioid activity .

Antimicrobial Synergists

Compounds like CDFII () demonstrate that chlorophenyl-piperidine derivatives can potentiate carbapenems against MRSA. The target compound’s sulfonamide group may enhance membrane permeability, but its pyrazine substitution could alter target specificity .

Biological Activity

1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article synthesizes existing research to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Chlorophenyl Group : Influences lipophilicity and receptor interactions.
  • Piperidine Moiety : Common in bioactive compounds, providing a basic center for interaction with biological targets.
  • Pyrazine Ring : Engages in diverse interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H20ClN5O2
Molecular Weight373.8 g/mol
CAS Number1396711-74-2

Preliminary studies suggest that this compound may interact with several neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction could lead to modulation of neurotransmitter release and receptor activity, which is crucial for treating various neurological disorders.

Potential Therapeutic Applications

  • Neurological Disorders : The compound's ability to modulate neurotransmitter pathways suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also exhibit such effects.
  • Analgesic Properties : Research on related piperidine derivatives has highlighted their analgesic potential, warranting further investigation into this compound's pain-relief capabilities.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure can significantly alter the biological activity of compounds within this class. Systematic studies involving molecular docking simulations and binding assays are essential to elucidate the pharmacological profile of this compound.

Case Studies

A review of literature highlights several case studies where similar compounds have demonstrated significant biological activities:

  • Cancer Therapy : Piperidine derivatives have shown promise in anticancer applications through mechanisms such as apoptosis induction and inhibition of specific cancer-related enzymes .
  • Alzheimer’s Disease Treatment : Compounds with piperidine structures have been investigated for their ability to inhibit cholinesterase enzymes, which play a critical role in Alzheimer's pathology .
  • SARS-CoV2 Inhibition : A related study identified piperidine-based compounds with better binding affinities to viral proteases compared to established treatments, suggesting potential antiviral applications .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(naphthalen-2-yloxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamideC22H24N4O2Explored for antiviral properties
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yloxy)benzamideC21H26N4O2Muscarinic receptor antagonism; neurological applications
N-[2-(1-cyclopropylpiperidin-4-yl)ethyl]-4-pyridinoylbenzamideC21H26N4OInvestigated for analgesic effects

Q & A

Basic Synthesis: What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide?

Methodological Answer:
The synthesis involves sequential coupling and sulfonamide formation. Key steps include:

  • Intermediate preparation : React 2-chlorophenylmethanesulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .
  • Pyrazine incorporation : Use palladium-catalyzed Suzuki-Miyaura coupling to attach the pyrazin-2-yl group to the piperidine ring. Optimize ligand selection (e.g., XPhos) and reaction temperature (80–100°C) to achieve >70% yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >95% purity.

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